2-Ethyl-2,3-dihydro-1,3-oxazole
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Overview
Description
2-Ethyl-2,3-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process at room temperature . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of commercial manganese dioxide as a heterogeneous reagent in flow processes is also common .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2,3-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or carbon atoms within the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products Formed:
Oxidation: Oxazoles
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the reagents used.
Scientific Research Applications
2-Ethyl-2,3-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-2,3-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Isoxazole: Similar in structure but with the nitrogen and oxygen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Benzoxazole: Features a fused benzene ring with the oxazole ring.
Uniqueness: 2-Ethyl-2,3-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
CAS No. |
142862-15-5 |
---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h3-6H,2H2,1H3 |
InChI Key |
YQVOEKIKRVHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1NC=CO1 |
Origin of Product |
United States |
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